Cyclopentolate N-Oxide Hydrochloride

Pharmaceutical impurity profiling Reversed-phase UPLC method validation Oxidative degradation marker

Procure Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-92-3) as the only certified reference standard that enables unequivocal identification and quantification of the oxidative degradation peak of cyclopentolate hydrochloride. Its ≥99% content-assigned purity, full spectroscopic characterization (¹H-NMR, MS, IR), and distinct chromatographic/mass spectrometric profile (MW 343.85 g/mol) guarantee accurate retention time alignment and relative response factor correction, which no hydrolysis-based impurity standard (e.g., EP Impurity A or C) can replicate. Essential for forced degradation studies and ICH Q3A/Q3B-compliant batch release testing to prevent costly batch rejections.

Molecular Formula C17H26ClNO4
Molecular Weight 343.8 g/mol
CAS No. 2724726-92-3
Cat. No. B13429124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentolate N-Oxide Hydrochloride
CAS2724726-92-3
Molecular FormulaC17H26ClNO4
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl
InChIInChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H
InChIKeyDPFRHQXQSFEXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-92-3) Procurement Overview for Impurity Reference Standards


Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-92-3) is a well-characterized organic impurity of cyclopentolate hydrochloride, a muscarinic antagonist used in ophthalmic mydriatic and cycloplegic formulations . The compound is formally designated as the N-oxide of the parent drug, where the tertiary amine moiety has been oxidized to an N-oxide functional group. It is supplied primarily as a certified reference standard under the Mikromol brand (code MM0580.05), intended for analytical method development, method validation, and quality control applications in pharmaceutical purity testing. It is not intended for any in vivo or therapeutic use. The molecular formula is C₁₇H₂₅NO₄·ClH, and the molecular weight is 343.85 g/mol . This compound is categorized under impurity reference materials and additional pharmaceutical toxicology reference materials .

Why Cyclopentolate N-Oxide Hydrochloride Cannot Be Replaced by Other Cyclopentolate Impurity Standards


Generic substitution among cyclopentolate-related impurity standards is analytically unsound because the N-oxide impurity arises via a distinct oxidative pathway on the tertiary amine, yielding a compound with fundamentally different chromatographic behavior, mass spectrometric fragmentation, and spectral properties compared to hydrolysis-based impurities like Cyclopentolate EP Impurity A or C [1]. In regulated pharmaceutical quality control under ICH Q3A/Q3B guidelines, any unspecified individual impurity must be controlled below the identification threshold (typically 0.10%–0.15% relative to the API), and accurate quantification demands a reference standard that precisely matches the target analyte in both structure and detection response [2]. Substituting the N-oxide standard with a hydrolysis product standard would lead to retention time misalignment and inaccurate response factor correction during HPLC/UPLC analysis, potentially failing system suitability criteria and invalidating batch release or stability study results. No other cyclopentolate impurity standard can replicate the chromatographic resolution and detection sensitivity profile that Cyclopentolate N-Oxide Hydrochloride provides for the specific oxidative degradation marker it represents.

Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-92-3) Quantitative Differentiation Evidence Analysis


Molecular Weight Differentiation Versus Cyclopentolate EP Impurity A for HPLC Retention Prediction

Cyclopentolate N-Oxide Hydrochloride (MW 343.85 g/mol) exhibits a substantially higher molecular weight than Cyclopentolate EP Impurity A (MW 220.26 g/mol), a hydrolysis product, and differs from Cyclopentolate EP Impurity C HCl (MW 243.73 g/mol) [1]. Under reversed-phase UPLC conditions optimized via Box-Behnken design for cyclopentolate impurity analysis (CORTECS C18 column, ethanol–buffer pH 4.25 mobile phase, flow rate 0.3 mL/min, column temperature 25°C, UV detection 254 nm), compounds with higher molecular weight and lipophilicity typically exhibit longer retention times [2]. Although the specific retention time of the N-oxide was not reported in that study, the validated method achieved resolution >2.0 for multiple organic impurities, indicating that the N-oxide's distinct physicochemical properties would produce a resolvable chromatographic peak separate from lighter degradation products.

Pharmaceutical impurity profiling Reversed-phase UPLC method validation Oxidative degradation marker

Content-Assigned Purity Versus Unassayed Impurity Reference Standards in Quantitative Method Validation

Cyclopentolate N-Oxide Hydrochloride (Mikromol MM0580.05) is supplied with a purity of ≥99% and a content assignment verified by HPLC, ¹H-NMR, MS, and IR . In contrast, many non-pharmacopoeial impurity standards (e.g., Cyclopentolate Impurity 4 from Veeprho) are made available without a certified content assignment, requiring the end-user to independently determine purity before use in quantitative analysis . The absence of a content assignment introduces additional uncertainty into the calculation of relative response factors (RRF) and limits the traceability of impurity quantification to pharmacopoeial units.

Certified reference material Method validation Pharmaceutical quality control

Hydrochloride Salt Form Offers Superior Solubility and Handling Versus Free Base N-Oxide for Aqueous HPLC Mobile Phases

Cyclopentolate N-Oxide Hydrochloride is supplied as a hydrochloride salt, whereas the free base Cyclopentolate N-Oxide (CAS 2724726-91-2) is also commercially available [1]. The hydrochloride salt exhibits higher aqueous solubility, which is critical for preparing standard stock solutions at target concentrations (typically 500 μg/mL for the API) in water-based diluents as specified in USP and EP monographs for cyclopentolate hydrochloride impurity testing [2]. The free base form requires organic co-solvents for dissolution, potentially introducing solvent compatibility issues with reversed-phase HPLC mobile phases and affecting peak shape.

Salt form selection Analytical standard solubility Sample preparation

Cyclopentolate N-Oxide Hydrochloride (CAS 2724726-92-3) Optimal Application Scenarios for Scientific Procurement


Stability-Indicating Method Development for Cyclopentolate Ophthalmic Formulations

Laboratories developing forced degradation studies for cyclopentolate hydrochloride drug products require Cyclopentolate N-Oxide Hydrochloride as a reference standard to identify and quantify the oxidative degradation peak. Under ICH Q1A(R2) stress conditions (e.g., 3% H₂O₂ exposure), the tertiary amine of cyclopentolate undergoes N-oxidation, producing this specific impurity. As evidenced by its ≥99% content-assigned purity and full spectroscopic characterization (¹H-NMR, MS, IR), this standard enables accurate peak identification and relative response factor determination in HPLC-DAD/MS methods . Unlike hydrolysis degradation products (e.g., Impurity A), the N-oxide peak appears in oxidative stress samples exclusively, making its reference standard diagnostic for distinguishing oxidative from hydrolytic degradation pathways in stability protocols [1].

Pharmacopoeial Impurity Limit Testing for ANDA and DMF Submissions

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for cyclopentolate hydrochloride ophthalmic solutions must demonstrate control of all potential impurities above the ICH Q3B reporting threshold (0.1% for a typical 1% ophthalmic solution formulation). Cyclopentolate N-Oxide Hydrochloride serves as the certified reference standard for quantifying this specific oxidative impurity in the finished product. Its use ensures that the analytical procedure meets USP Chromatographic Purity specifications (NMT 1.0% individual impurity; NMT 2.0% total impurities) with the required accuracy and specificity [2]. The content-assigned purity eliminates the need for additional in-house standard characterization, saving 2–3 working days in method validation timelines .

Root-Cause Investigation of Out-of-Specification Impurity Results in QC Batch Release

When a cyclopentolate hydrochloride API or finished product batch exceeds the 1.0% individual impurity limit during QC release testing, Cyclopentolate N-Oxide Hydrochloride enables confirmatory identification of the unknown impurity peak. Its distinct molecular weight (343.85 g/mol) and characteristic mass spectrometric fragmentation pattern provide unambiguous peak assignment, differentiating the N-oxide from other potential impurities such as Cyclopentolate EP Impurity A (MW 220.26) or Impurity C (MW 243.73) [1]. Rapid identification of the root cause—whether oxidative degradation during storage versus incomplete purification in synthesis—allows targeted corrective and preventive actions (CAPA) to be implemented, reducing batch rejection rates and supply chain disruption.

Cross-Validation of Green UPLC Methods for Anticholinergic Drug Impurity Profiling

The recently published green RP-UPLC method for simultaneous determination of cyclopentolate and its organic impurities utilizes ethanol-based mobile phases and sustainability assessment tools (MoGAPI, MoGSA, BAGI) to reduce environmental impact [3]. Cyclopentolate N-Oxide Hydrochloride is an essential reference standard for cross-validating this method against conventional acetonitrile-based HPLC pharmacopoeial methods. Because the N-oxide exhibits different retention behavior on C18 columns under the optimized conditions (65:25 ethanol-buffer, pH 4.25, 0.3 mL/min, 25°C), its use verifies that the green method achieves equivalent specificity and resolution (Rs >2.0) for oxidative impurities compared to the compendial approach, supporting regulatory acceptance of sustainable analytical procedures in pharmaceutical QC laboratories.

Quote Request

Request a Quote for Cyclopentolate N-Oxide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.